7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a difluoroethoxy group and a fluorine atom attached to the isoquinoline ring. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the introduction of the difluoroethoxy group and the fluorine atom onto the isoquinoline ring. One common method is the nucleophilic substitution reaction, where a suitable precursor is reacted with a difluoroethoxy reagent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Difluoroethoxy reagents in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as non-flammable liquid electrolytes for batteries
Mechanism of Action
The mechanism of action of 7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of DNA synthesis by incorporating into the DNA strand and causing chain termination .
Comparison with Similar Compounds
Similar Compounds
2’,2’-Difluorodeoxyguanosine: A fluorinated nucleoside analog with anticancer properties.
Fluoroquinolines: A class of compounds known for their antibacterial activity
Uniqueness
7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, such as the presence of both a difluoroethoxy group and a fluorine atom on the isoquinoline ring. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C11H12F3NO |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
7-(2,2-difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H12F3NO/c12-10-4-8(16-6-11(13)14)3-7-5-15-2-1-9(7)10/h3-4,11,15H,1-2,5-6H2 |
InChI Key |
LFWHIBBISNZPHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)OCC(F)F)F |
Origin of Product |
United States |
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